Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate
Description
Properties
IUPAC Name |
methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4,6,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIALKYQJZZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CC(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470816 | |
| Record name | Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62497-24-9 | |
| Record name | Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
- Base Activation : Methyl 3-(3,4-dimethoxyphenyl)propanoate is treated with sodium hydride in anhydrous dimethyl sulfoxide (DMSO) at 0–5°C. NaH deprotonates the α-hydrogen of the ester, generating a resonance-stabilized enolate.
- Propargyl Bromide Addition : Propargyl bromide is introduced dropwise, and the reaction mixture is warmed to 60–70°C for 4–6 hours. The elevated temperature facilitates nucleophilic attack by the enolate on the propargyl bromide, resulting in the formation of the alkyne ester.
Key Variables Affecting Yield :
- Solvent Choice : DMSO enhances enolate stability due to its high polarity and ability to solvate sodium ions.
- Temperature Control : Maintaining temperatures below 70°C minimizes side reactions such as polymerization of the alkyne.
- Reagent Purity : Anhydrous conditions and freshly distilled propargyl bromide are critical, as moisture leads to hydrolysis of the electrophile.
Yield : 65–78%, depending on reaction scale and purity of starting materials.
Characterization and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:
- ¹H NMR : A singlet at δ 3.85 ppm integrates for six protons, corresponding to the two methoxy groups. The propargyl hydrogen appears as a triplet near δ 2.45 ppm (J = 2.6 Hz).
- ¹³C NMR : The alkyne carbons resonate at δ 75–80 ppm, while the ester carbonyl appears at δ 170–172 ppm.
Alternative Synthetic Approaches
While the propargylation method remains predominant, exploratory routes have been investigated for specialized applications:
Mechanistic Insights
The propargylation mechanism proceeds via enolate intermediacy:
- Enolate Formation : NaH abstracts the α-hydrogen, generating a stabilized enolate.
- Nucleophilic Attack : The enolate attacks the electrophilic propargyl bromide at the terminal alkyne carbon.
- Elimination : A bromide ion is expelled, yielding the prop-2-ynoate ester.
Side Reactions :
- Alkyne Polymerization : Elevated temperatures or prolonged reaction times promote alkyne oligomerization.
- Ester Hydrolysis : Residual moisture leads to saponification of the methyl ester.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid or corresponding ketones.
Reduction: Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Reactions
The compound can undergo several important reactions:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution : The methoxy groups can be substituted with other functional groups.
Organic Synthesis
Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate serves as a crucial building block in organic synthesis. It is used to prepare more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse synthetic pathways that can lead to various derivatives .
Research indicates that this compound may exhibit potential biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary research suggests it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .
Medicinal Chemistry
The compound is being explored for its therapeutic potential due to its ability to interact with biological targets. Its mechanism of action involves hydrogen bonding and hydrophobic interactions with enzymes and receptors, which could modulate biological pathways relevant to disease treatment .
Data Table: Comparison of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Pharmaceuticals, agrochemicals |
| Biological Activity | Potential antimicrobial and anticancer properties | Antimicrobial agents, cancer treatments |
| Medicinal Chemistry | Therapeutic agent exploring interactions with biological targets | Drug development |
Case Study 1: Anticancer Research
A study published in Organic & Biomolecular Chemistry investigated the anticancer properties of various derivatives of this compound. Results indicated significant cytotoxicity against breast cancer cell lines, prompting further exploration into its mechanisms and potential as a lead compound for drug development .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against strains of Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was highlighted as a key factor in its antimicrobial action .
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate with key analogs from the evidence, focusing on structural features, synthesis, and applications.
Methyl 3-(3,4-Dimethoxyphenyl)acrylate (CAS 5396-64-5)
- Structure: Features a prop-2-enoate (double bond) instead of the alkyne group.
- Molecular Formula : C₁₂H₁₄O₄ (vs. C₁₂H₁₂O₄ for the target compound).
- Applications : Used as a precursor in synthesizing cinnamate derivatives, which are relevant in photopharmacology and polymer chemistry .
Methyl 3-(4-Fluorophenyl)prop-2-ynoate (CAS 42122-44-1)
- Structure : Substitutes the 3,4-dimethoxyphenyl group with a 4-fluorophenyl moiety.
- Molecular Formula : C₁₀H₇FO₂ (smaller molecular weight due to fewer methoxy groups).
- Key Differences : The electron-withdrawing fluorine atom enhances metabolic stability, making it a candidate for drug impurity reference standards .
(+)-(R)-Methyl 3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoate (CAS 54910-31-5)
- Structure : Contains a hydroxyl group at the C2 position, introducing chirality (R-configuration).
- Molecular Formula : C₁₂H₁₆O₅ (additional oxygen due to the hydroxyl group).
- Key Differences : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. This compound may serve as a chiral intermediate in asymmetric synthesis .
Methyl 3-(3,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate
- Structure : Features a trifluoroacetamido substituent at the C3 position.
- Synthesis : Prepared via nitration and reduction steps, achieving 45–80.9% yields depending on reaction conditions .
- Key Differences : The electron-deficient trifluoroacetamido group increases lipophilicity, enhancing membrane permeability in neuropeptide prodrugs .
Data Tables
Table 1. Structural and Functional Comparison
Key Research Findings
Electronic Effects: The 3,4-dimethoxy groups in all analogs enhance electron density, stabilizing intermediates in electrophilic substitutions. However, the triple bond in the target compound may confer unique reactivity in Sonogashira couplings .
Synthetic Challenges : Nitration and trifluoroacetylation steps (e.g., in ) show variable yields (45–80.9%), suggesting sensitivity to steric and electronic factors .
Biological Relevance : Fluorinated analogs () are prioritized in drug development due to improved pharmacokinetics, while hydroxylated derivatives () leverage chirality for targeted activity .
Biological Activity
Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a prop-2-ynoate moiety attached to a dimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity and allows for interactions with various biological targets through hydrogen bonding and hydrophobic interactions.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy has been demonstrated in various studies focusing on both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Notably, it has been observed to inhibit the growth of certain tumor types in vitro and in vivo, suggesting its potential as a therapeutic agent .
3. Mechanism of Action
this compound interacts with specific molecular targets within cells. The methoxy groups allow for effective binding to enzymes and receptors, which may modulate various biological pathways. The ester functionality can undergo hydrolysis to release active forms that participate in biochemical interactions essential for its biological effects.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted to evaluate the antimicrobial efficacy of this compound revealed that it had a minimum inhibitory concentration (MIC) of 0.21 μM against certain Gram-negative bacteria, indicating potent antimicrobial activity .
- Cancer Cell Line Research : In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(3,4-dimethoxyphenyl)prop-2-ynoate, and what experimental conditions optimize yield?
- Methodological Answer : A common approach involves Sonogashira cross-coupling reactions between 3,4-dimethoxyphenylacetylene and methyl propiolate derivatives under palladium catalysis. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.5–2 mol%) .
- Base : Triethylamine or K₂CO₃ to neutralize HX byproducts.
- Solvent : THF or DMF at 60–80°C for 6–12 hours.
- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm for OCH₃) and alkyne protons (sharp singlet near δ 2.8–3.2 ppm). Aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct doublets (δ 6.7–7.1 ppm) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700–1750 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 235.0970 (C₁₂H₁₂O₄⁺).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification .
- Waste Disposal : Collect alkyne-containing residues separately; incinerate via licensed hazardous waste facilities .
- Spill Management : Absorb with inert material (vermiculite) and avoid water to prevent spreading .
Advanced Research Questions
Q. How do electron-donating methoxy groups influence the compound’s reactivity in transition-metal-catalyzed reactions?
- Methodological Answer :
- The 3,4-dimethoxy substituents enhance electron density at the phenyl ring, increasing oxidative addition efficiency in Pd-catalyzed cross-couplings.
- Experimental Design : Compare reaction rates with non-substituted analogs using kinetic studies (e.g., UV-Vis monitoring).
- Data Interpretation : Higher yields (e.g., 85% vs. 60% for unsubstituted analogs) suggest methoxy groups stabilize Pd intermediates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Conduct assays across multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ variability.
- Cell Line Validation : Test cytotoxicity in both cancer (e.g., HeLa) and non-cancerous (e.g., HEK293) cells to confirm selectivity .
- Meta-Analysis : Cross-reference studies with standardized protocols (e.g., MTT assay vs. ATP luminescence) to isolate methodological discrepancies.
Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for [2+2] or [3+2] cycloadditions.
- Key Parameters : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-rich vs. electron-deficient reaction sites.
- Validation : Compare computational results with experimental regioselectivity (e.g., X-ray crystallography of adducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
